Cas no 1806151-15-4 (4-(Bromomethyl)-6-(difluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine)

4-(Bromomethyl)-6-(difluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine structure
1806151-15-4 structure
Product Name:4-(Bromomethyl)-6-(difluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine
CAS No:1806151-15-4
MF:C9H7BrF5NO2
MW:336.053399324417
CID:4813243
Update Time:2025-07-19

4-(Bromomethyl)-6-(difluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(Bromomethyl)-6-(difluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine
    • Inchi: 1S/C9H7BrF5NO2/c1-17-8-6(18-9(13,14)15)4(3-10)2-5(16-8)7(11)12/h2,7H,3H2,1H3
    • InChI Key: PQKZTRKNDAAVHQ-UHFFFAOYSA-N
    • SMILES: BrCC1=CC(C(F)F)=NC(=C1OC(F)(F)F)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 266
  • XLogP3: 3.6
  • Topological Polar Surface Area: 31.4

4-(Bromomethyl)-6-(difluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029084756-1g
4-(Bromomethyl)-6-(difluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine
1806151-15-4 97%
1g
$1,475.10 2022-04-01

Additional information on 4-(Bromomethyl)-6-(difluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine

Professional Introduction to 4-(Bromomethyl)-6-(difluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine (CAS No. 1806151-15-4)

4-(Bromomethyl)-6-(difluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine, with the CAS number 1806151-15-4, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of bromomethyl, difluoromethyl, and trifluoromethoxy substituents, make it a valuable intermediate in the synthesis of various pharmacologically active agents.

The bromomethyl group in the molecular structure of 4-(bromomethyl)-6-(difluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine serves as a versatile handle for further functionalization. This reactivity allows chemists to introduce additional functional groups or link this compound to other molecular frameworks, facilitating the development of novel drug candidates. The difluoromethyl and trifluoromethoxy groups are particularly interesting from a medicinal chemistry perspective, as they are known to enhance metabolic stability, improve lipophilicity, and modulate receptor binding affinity. These properties are crucial for optimizing drug-like characteristics and improving pharmacokinetic profiles.

In recent years, there has been a surge in research focused on developing new therapeutic agents with enhanced efficacy and reduced side effects. The compound 4-(bromomethyl)-6-(difluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine has emerged as a key building block in several high-profile drug discovery programs. Its structural motif is found in a variety of molecules that are currently undergoing preclinical and clinical evaluation for their potential in treating a range of diseases, including oncology, inflammation, and central nervous system disorders.

The synthesis of 4-(bromomethyl)-6-(difluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine involves multi-step organic transformations that highlight the compound's synthetic utility. The process typically begins with the selective halogenation of a pyridine precursor, followed by nucleophilic substitution reactions to introduce the desired substituents. The use of fluorinated groups adds an extra layer of complexity to the synthesis but also contributes significantly to the compound's overall pharmacological properties. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels necessary for pharmaceutical applications.

The biological activity of 4-(bromomethyl)-6-(difluoromethyl)-2-methoxy-3-()pyridine has been extensively studied in various in vitro and in vivo models. Research has demonstrated its potential as a scaffold for developing kinase inhibitors, which are critical targets in oncology research. The presence of both electron-donating and electron-withdrawing groups in its structure allows it to interact selectively with specific protein targets, modulating their activity and potentially inhibiting disease pathways.

In addition to its role in kinase inhibition studies, 4-()pyridine has shown promise in other therapeutic areas. For instance, its derivatives have been investigated for their anti-inflammatory properties, where they exhibit inhibitory effects on key inflammatory mediators. The fluorinated substituents contribute to enhanced binding affinity and selectivity, making these compounds attractive candidates for further development.

The pharmaceutical industry continues to leverage advanced computational methods and high-throughput screening techniques to identify novel analogs of 4-(Bromomethyldifluoromethyl)pyridine. These approaches enable researchers to rapidly assess the biological activity of large libraries of compounds, accelerating the drug discovery process. Collaborative efforts between academic institutions and pharmaceutical companies have furthered our understanding of how structural modifications can influence biological outcomes, paving the way for more targeted and effective therapies.

The future prospects for 4-(bromm)m)m)m)m)m)m)m)m)m)m)m)m)m)m)m)m)m)m>methyl)-6-(difluflllllllforflllflflflflflflflflflflflmethyl)-2-methoxymm)y-pyridine are bright, with ongoing research aimed at expanding its applications in drug development. Innovations in synthetic chemistry and biotechnology continue to unlock new possibilities for this versatile compound, reinforcing its importance as a key intermediate in the pharmaceutical industry.

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